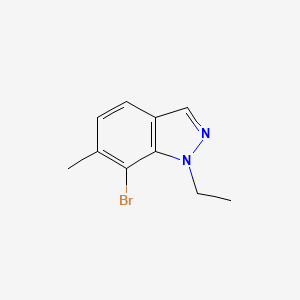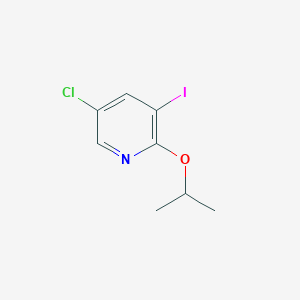
5-Chloro-2,6-dimethoxypyridine-3-methanol
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol can be achieved through several methods. One common synthetic route involves the reaction of 5-chloro-2,6-dimethoxypyridine with formaldehyde and sodium borohydride. The product can be further purified by recrystallization. Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure high purity and yield.
Análisis De Reacciones Químicas
5-Chloro-2,6-dimethoxypyridine-3-methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-2,6-dimethoxypyridine-3-methanol has various applications in scientific research, including:
Chemical Synthesis: It is used as a reagent in the synthesis of other heterocyclic compounds.
Biological Research: Studies have shown that this compound exhibits antitumor, antiviral, and antibacterial activities. It has been reported to have cytotoxic effects on human breast cancer cells and strong antiviral activity against respiratory syncytial virus.
Medical Research: Due to its biological activities, it is being investigated for potential therapeutic uses, such as an antineoplastic agent.
Industrial Applications: It serves as a heterocyclic building block in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,6-dimethoxypyridine-3-methanol involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways. Its antiviral activity could be due to its interference with viral replication processes. Further studies are needed to elucidate the detailed mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
5-Chloro-2,6-dimethoxypyridine-3-methanol can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the chlorine and methanol groups, resulting in different chemical properties and reactivity.
5-Chloro-2,6-dimethoxypyridine: Similar structure but without the methanol group, affecting its solubility and biological activity.
3-Hydroxy-2,6-dimethoxypyridine: Contains a hydroxyl group instead of a methanol group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(5-chloro-2,6-dimethoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMNLMJQAWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263878 | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-29-5 | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-](/img/structure/B6305077.png)











